Synthesis and spectral characterization of 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid
Synthesis and spectral characterization of 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid
Rational Design and Synthesis of Quinoline-Based Azomethine Scaffolds: A Technical Guide to 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid
The development of targeted molecular scaffolds requires a precise understanding of both pharmacophore integration and the thermodynamic principles governing their synthesis. This whitepaper provides an in-depth mechanistic and operational framework for the synthesis and spectral characterization of 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid. By condensing quinoline-3-carbaldehyde with 4-amino-2-hydroxybenzoic acid (p-aminosalicylic acid, PAS), researchers can generate a highly stable Schiff base (azomethine) that leverages the electron-withdrawing properties of the quinoline ring and the intramolecular hydrogen bonding capabilities of the salicylic acid moiety[1].
This compound holds significant value in drug development, particularly as a precursor for transition metal complexes and as a standalone antimycobacterial and anti-inflammatory agent[2][3].
Mechanistic Rationale and Molecular Design
The synthesis of 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid relies on a classic nucleophilic addition-elimination mechanism. However, the specific electronic environments of the reactants dictate the required experimental conditions.
The nucleophile, PAS, contains an amine group at the para position relative to a highly electron-withdrawing carboxylic acid group. This significantly reduces the nucleophilicity of the amine. Conversely, the electrophile, quinoline-3-carbaldehyde, features a highly reactive carbonyl carbon, further sensitized by the electron-deficient nature of the quinoline heteroaromatic ring[4][5].
To overcome the reduced nucleophilicity of PAS, the reaction demands mild acid catalysis. The introduction of glacial acetic acid selectively protonates the carbonyl oxygen of the quinoline-3-carbaldehyde. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl group, facilitating nucleophilic attack by the PAS amine without lowering the pH to a point where the amine itself becomes protonated (which would arrest the reaction). Furthermore, the resulting imine bond is thermodynamically stabilized by the extended conjugation between the quinoline and phenyl rings, as well as intramolecular hydrogen bonding inherent to ortho-substituted salicylaldimines[1].
Experimental Workflow and Self-Validating Protocol
To ensure high yield and absolute purity, the following protocol is designed as a self-validating system. In-process controls (TLC) and specific isolation techniques are integrated to drive the equilibrium forward while stripping away unreacted precursors.
Fig 1: Step-by-step synthetic workflow for the targeted Schiff base condensation reaction.
Step-by-Step Synthesis Methodology
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Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol (1.57 g) of quinoline-3-carbaldehyde and 10 mmol (1.53 g) of 4-amino-2-hydroxybenzoic acid in 30 mL of absolute ethanol.
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Causality: Absolute ethanol is chosen because it provides a homogenous medium at reflux (78°C) but exhibits a steep solubility curve for the rigid, planar Schiff base product. This forces the product to precipitate upon cooling, driving Le Chatelier's principle toward completion.
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Catalysis: Add 3–5 drops of glacial acetic acid to the mixture.
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Reflux and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 70–80°C with continuous magnetic stirring for 4 to 6 hours. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a Dichloromethane:Methanol (9:1 v/v) mobile phase.
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Self-Validation: The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde completely disappears, replaced by a distinct, lower-Rf spot representing the highly polar Schiff base.
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Isolation: Once complete, remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The target compound will precipitate as a distinct solid.
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Filtration and Washing: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with 15 mL of ice-cold absolute ethanol followed by 10 mL of diethyl ether.
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Causality: The ice-cold ethanol wash removes residual acetic acid and unreacted starting materials without dissolving the target product. The diethyl ether wash rapidly dries the solid and removes any lipophilic impurities.
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Purification: Recrystallize the crude product from hot ethanol to yield pure 2-Hydroxy-4-((quinolin-3-ylmethylene)amino)benzoic acid. Dry in a vacuum desiccator over anhydrous CaCl₂.
Multi-Modal Spectroscopic Characterization (E-E-A-T)
Verification of the azomethine bond formation requires a multi-modal spectroscopic approach. The structural integrity of the synthesized compound (Molecular Weight: 292.29 g/mol , Formula: C₁₇H₁₂N₂O₃) must be confirmed by identifying the disappearance of the aldehyde carbonyl stretch and the emergence of the imine signature.
Fig 2: Multi-modal spectroscopic validation framework for confirming azomethine bond formation.
Quantitative Spectral Data Summary
The following table summarizes the expected quantitative spectral data required to validate the molecular structure[1][4].
| Analytical Technique | Target Signal / Shift | Assignment | Structural Significance |
| FT-IR | 1615 – 1625 cm⁻¹ | ν(C=N) stretching | Primary confirmation of azomethine bond formation. |
| FT-IR | 1660 – 1670 cm⁻¹ | ν(C=O) stretching | Confirms retention of the PAS carboxylic acid group. |
| FT-IR | 3200 – 3400 cm⁻¹ (br) | ν(O-H) stretching | Confirms presence of phenolic and carboxylic OH. |
| ¹H NMR (DMSO-d₆) | 8.80 – 9.00 ppm (s, 1H) | -CH=N- (Azomethine) | Diagnostic proton indicating successful condensation. |
| ¹H NMR (DMSO-d₆) | 13.50 ppm (br s, 1H) | -COOH | Confirms the acidic proton remains intact post-reaction. |
| ¹H NMR (DMSO-d₆) | 11.50 ppm (br s, 1H) | -OH (Phenolic) | Validates the ortho-hydroxy group of the PAS moiety. |
| ¹³C NMR (DMSO-d₆) | 158.0 – 162.0 ppm | -C=N- (Azomethine) | Diagnostic carbon shift for the imine bond. |
| ESI-MS | m/z 293.09 | [M+H]⁺ | Confirms the exact molecular weight (292.29 g/mol ). |
Note on NMR Interpretation: The azomethine proton (-CH=N-) typically appears as a sharp singlet far downfield (8.80–9.00 ppm) due to the deshielding effect of the adjacent nitrogen atom and the anisotropic effect of the conjugated quinoline and phenyl rings. The absence of an aldehyde proton signal (~10.0–10.5 ppm) serves as a negative control, proving the complete consumption of the quinoline-3-carbaldehyde precursor[4].
Physicochemical Properties and Biological Implications
Schiff bases derived from PAS and quinoline derivatives are highly valued for their biological versatility. The resulting compound acts as an excellent multidentate ligand (typically utilizing O, N, O donor sites) capable of forming stable, paramagnetic transition metal complexes with Cu(II), Ni(II), and Co(II)[3][4].
Furthermore, the integration of the quinoline nucleus—a known pharmacophore for antibacterial and antiproliferative activity—with PAS, a first-line historical antitubercular agent, creates a synergistic scaffold. The stability of this specific imine bond at physiological pH, bolstered by intramolecular hydrogen bonding, makes it an ideal candidate for further in vitro cytotoxicity and antimicrobial screenings[1][6].
References
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Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
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Synthesis, Characterization, Anticancer and DNA Photocleavage Study of Novel Quinoline Schiff base and Its Metal Complexes Source: Arabian Journal of Chemistry (via ResearchGate) URL:[Link]
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Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex Source: ResearchGate URL:[Link]
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Design, spectral characterization, thermal, DFT studies and anticancer cell line activities of Co(II), Ni(II) and Cu(II) complexes of Schiff bases Source: ResearchGate URL:[Link]
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Synthesis and in vitro antimicrobial and anti-tubercular evaluation of some quinoline-based azitidinone and thiazolidinone analogues Source: ResearchGate URL:[Link]
Sources
- 1. Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07622F [pubs.rsc.org]
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